molecular formula C9H18NO+ B7784290 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium

1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium

Cat. No.: B7784290
M. Wt: 156.25 g/mol
InChI Key: BGHHIFRRGZIAOW-UHFFFAOYSA-N
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Description

1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium is a quaternary ammonium compound with a piperidine ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium can be synthesized through a multi-step process involving the alkylation of piperidine derivatives. One common method involves the reaction of 4-oxopiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve additional purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Reduced piperidine derivatives with altered functional groups.

    Substitution: Substituted piperidine compounds with different nucleophilic groups attached.

Scientific Research Applications

1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis. Its stability and reactivity make it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to form strong ionic interactions with negatively charged sites on proteins and other biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

    1,1,2,3-Tetramethyl-4-oxopiperidine: Similar structure but lacks the quaternary ammonium group.

    1,1,2,3-Tetramethyl-4-hydroxypiperidine: Contains a hydroxyl group instead of an oxo group.

    1,1,2,3-Tetramethyl-4-aminopiperidine: Features an amino group in place of the oxo group.

Uniqueness: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This makes it more stable and reactive in certain conditions compared to its analogs, enhancing its utility in various applications.

Properties

IUPAC Name

1,1,2,3-tetramethylpiperidin-1-ium-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO/c1-7-8(2)10(3,4)6-5-9(7)11/h7-8H,5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHIFRRGZIAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C([N+](CCC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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